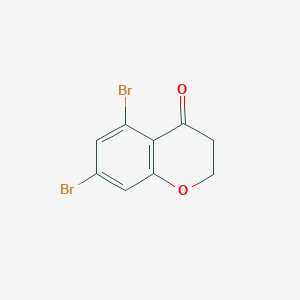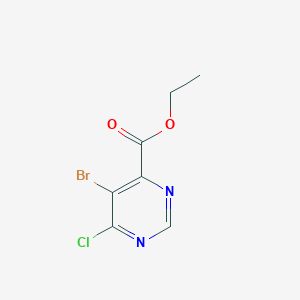
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of pyrido[3,4-d]pyrimidine analogs of pteroic acid, which involves a multistep synthesis starting from ethyl acetopyruvate and nitroacetamide (J. And & R. Mckee, 1979). Additionally, it has been utilized in synthesizing thiazolopyrimidines and thiazolodipyrimidines, highlighting its versatility in organic synthesis (S. Sherif et al., 1993).
Antiviral Research
In antiviral research, derivatives of this compound have been explored for their potential. For example, 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, have been synthesized and evaluated for antiviral activity, particularly against retroviruses (D. Hocková et al., 2003).
Crystal Structure Analysis
This compound has also been significant in crystallography, aiding in determining the crystal structures of complex organic compounds. For example, its role in the determination of the crystal structures of various pyrimidine derivatives highlights its importance in structural chemistry (M. Kurbanova et al., 2009).
Antiallergenic and Antimicrobial Activity
Research into the antiallergenic and antimicrobial properties of pyrimidine derivatives, including this compound, has shown promising results. Novel derivatives have been synthesized and tested for these activities, demonstrating the compound's potential in developing new therapeutic agents (D. Temple et al., 1979); (H. El‐Sayed et al., 2008).
Anti-Inflammatory Research
In addition to its antimicrobial potential, this compound has been used in the synthesis of pyrimidine-5-carboxylate derivatives, which have been screened for anti-inflammatory activities. This showcases the compound's utility in the development of novel anti-inflammatory drugs (A.S. Dongarwar et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXMMJXOBCYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



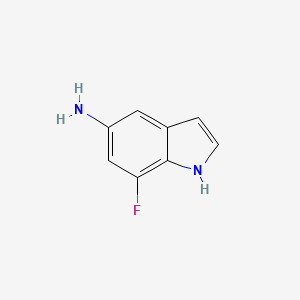
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
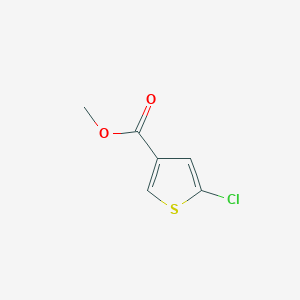


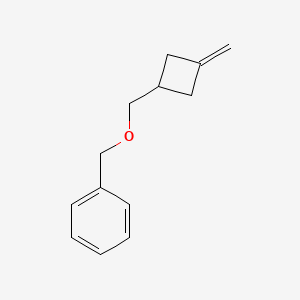

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)
![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)
![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)
